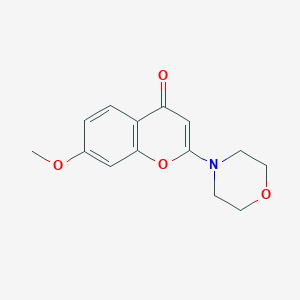

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

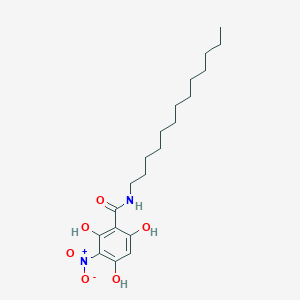

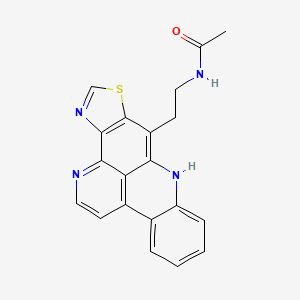

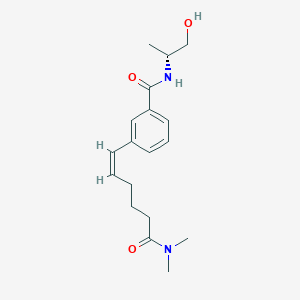

KF 15570 is a chemical compound that belongs to the class of imidazoquinoline derivatives. It was initially developed by Kyowa Hakko Kogyo Co., Ltd. This compound has been studied for its potential therapeutic applications, particularly in the treatment of respiratory diseases and immune system disorders .

準備方法

The synthesis of KF 15570 involves several steps:

Starting Material: The process begins with 1-butylisatoic anhydride.

Reaction with Ethylnitroacetate: This starting material is reacted with the anion of ethylnitroacetate to produce 1-butyl-4-hydroxy-3-nitroquinolin-2(1H)-one.

Chlorination: The hydroxy group in the intermediate compound is chlorinated using phosphorus oxychloride under reflux conditions to yield a chlorinated product.

Substitution: The chlorine atom in the chlorinated product is replaced by a methyl amino group in tetrahydrofuran (THF).

Hydrogenation and Cyclization: The nitro group is hydrogenated, followed by cyclization in refluxing triethylorthoformate to afford KF 15570.

化学反応の分析

KF 15570 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using hydrogen peroxide in hot acetic acid.

Substitution: The chlorine atom in the intermediate can be replaced by a methyl amino group in THF.

Hydrogenation: The nitro group in the intermediate is hydrogenated to form an amine.

Cyclization: The final step involves cyclization in refluxing triethylorthoformate.

科学的研究の応用

Respiratory Diseases: It has shown effectiveness in inhibiting antigen-induced bronchoconstriction in anesthetized guinea pigs, making it a potential candidate for treating respiratory conditions.

Immune System Disorders: The compound has been explored for its potential in modulating immune responses.

Pharmacological Studies: KF 15570 has been compared to other bronchodilators like theophylline and aminophylline, showing fewer cardiac and central nervous system side effects.

作用機序

The mechanism of action of KF 15570 involves its interaction with specific molecular targets and pathways:

Bronchodilation: KF 15570 is more potent than theophylline in inhibiting tracheal contractions induced by the Schulz-Dale reaction.

Immune Modulation: The compound’s effects on the immune system are mediated through its interaction with immune cells and signaling pathways.

類似化合物との比較

KF 15570 can be compared to other similar compounds, particularly bronchodilators:

Theophylline: KF 15570 is more potent in inhibiting tracheal contractions and has fewer side effects.

Aminophylline: KF 15570 is more effective in inhibiting antigen-induced bronchoconstriction and shows fewer cardiac and central nervous system side effects.

Similar compounds include:

- Theophylline

- Aminophylline

- Other imidazoquinoline derivatives

KF 15570 stands out due to its higher potency and reduced side effects compared to these similar compounds.

特性

CAS番号 |

133305-92-7 |

|---|---|

分子式 |

C15H17N3O |

分子量 |

255.31 g/mol |

IUPAC名 |

5-butyl-1-methylimidazo[4,5-c]quinolin-4-one |

InChI |

InChI=1S/C15H17N3O/c1-3-4-9-18-12-8-6-5-7-11(12)14-13(15(18)19)16-10-17(14)2/h5-8,10H,3-4,9H2,1-2H3 |

InChIキー |

CVLGNWUGFVTZRC-UHFFFAOYSA-N |

正規SMILES |

CCCCN1C2=CC=CC=C2C3=C(C1=O)N=CN3C |

その他のCAS番号 |

133305-92-7 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-8-hydroxy-](/img/structure/B3061538.png)

![1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloride](/img/structure/B3061551.png)